molecular formula C4H2N2Se2 B170428 1H-Pyrimidine-2,4-diselone CAS No. 10443-86-4

1H-Pyrimidine-2,4-diselone

Cat. No.: B170428
CAS No.: 10443-86-4
M. Wt: 236 g/mol
InChI Key: PNARTZUNXURWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrimidine-2,4-diselone (CAS 10443-86-4) is a chemical compound of significant research interest as a selenium-containing analog of pyrimidine bases. With a molecular formula of C4H2N2Se2 and a molecular weight of 235.992 g/mol , this compound, also known as 2,4-diselenouracil, replaces the oxygen atoms of uracil with selenium, creating a unique molecular scaffold . This structural modification is a key area of investigation in medicinal chemistry, as researchers explore the development of novel pyrimidine derivatives with potential biological activity. For instance, recent studies highlight the design of pyrimidine-2,4-dione hybrids as promising antimicrobial and anticancer agents . Furthermore, the broader class of pyrimidine derivatives has garnered attention in oncology research for their role as dual inhibitors of key targets like BRD4 and PLK1, which are involved in epigenetic regulation and cell cycle progression . The selenium incorporation in this compound may impart distinct electronic and binding properties, making it a valuable building block for constructing novel compounds for biochemical and pharmacological research. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

10443-86-4

Molecular Formula

C4H2N2Se2

Molecular Weight

236 g/mol

InChI

InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H

InChI Key

PNARTZUNXURWLX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1[Se])[Se]

Canonical SMILES

C1=CN=C(N=C1[Se])[Se]

Other CAS No.

10443-86-4

Synonyms

1H-pyrimidine-2,4-diselone

Origin of Product

United States

Advanced Structural Elucidation of 1h Pyrimidine 2,4 Diselone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1H-Pyrimidine-2,4-diselone in solution.

77Se NMR spectroscopy is particularly powerful for directly probing the selenium atoms within the molecule. The 77Se nucleus, with a natural abundance of 7.63%, provides a wide chemical shift range, making it highly sensitive to the local electronic environment. huji.ac.il Different types of organoselenium compounds exhibit characteristic chemical shift ranges. huji.ac.ilorganicchemistrydata.org For instance, diselenides typically resonate between 230–360 ppm, while selenoureas, which are structurally related to the selone functional groups in this compound, also have distinct chemical shift regions. researchgate.netresearcher.life

The chemical shifts of the two selenium atoms in this compound can provide information on the electronic differences between the C2 and C4 positions of the pyrimidine (B1678525) ring. The precise chemical shift values are influenced by factors such as solvent, temperature, and the presence of other functional groups, which can affect the electron density at the selenium nuclei. researcher.lifersc.org The analysis of these shifts, often compared against reference compounds like diphenyl diselenide (Ph2Se2), is fundamental for confirming the presence and nature of the C=Se bonds. rsc.org

Table 1: Representative 77Se NMR Chemical Shift Ranges for Various Selenium Compound Classes

Compound ClassChemical Shift Range (ppm)
Selenols (RSeH)~ -80
Selenolates (RSe-)-270 to -240
Diselenides (RSeSeR)230 to 360
Selenenyl Sulfides250 to 340
SelenoureasVaries with substitution

Note: Data compiled from representative literature values. researchgate.netresearcher.life Chemical shifts are typically referenced relative to dimethyl selenide (B1212193) (Me2Se).

While 77Se NMR confirms the selenium environment, Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for establishing the connectivity between the selenium atoms and the rest of the molecule. HMBC is a 2D NMR technique that reveals long-range couplings between heteronuclei and protons (e.g., 1H-13C or 1H-77Se).

77Se NMR Chemical Shift Analysis for Structural Assignment

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. Studies on the sulfur analogue, 2,4-dithiouracil, reveal a crystal structure that is virtually identical to that of 2,4-diselenouracil in its packing and resonance. datapdf.com This strong isostructural relationship allows for reliable inferences about the solid-state structure of this compound.

In these structures, the molecules are typically planar and form extensive networks of intermolecular hydrogen bonds. For 2,4-dithiouracil, the crystal system is monoclinic with the space group P21/c. datapdf.com A key finding is the difference in the carbon-chalcogen bond lengths at the 2 and 4 positions. The C4-S bond is significantly longer than the C2-S bond (1.685 Å vs. 1.645 Å), indicating greater polarization of the C=S bond at the 4-position. datapdf.com A similar trend is expected and observed for the C=Se bonds in this compound, reflecting a significant contribution from resonance forms where a negative charge develops on the selenium atom at position 4. datapdf.com

Table 2: Crystallographic Data for the Isostructural Analogue 2,4-Dithiouracil

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a4.247 Å
b14.586 Å
c9.907 Å
β98.77°
Z (molecules per unit cell)4
C(2)-S(2) Bond Length1.645 Å
C(4)-S(4) Bond Length1.685 Å

Data from the crystal structure of 2,4-dithiouracil. datapdf.com

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.

For this compound (C4H4N2Se2), HRMS would provide an exact mass that can be distinguished from other compounds with the same nominal mass. The theoretical exact mass is calculated using the mass of the most abundant isotopes of each element (e.g., 1H, 12C, 14N, and 80Se). The complex isotopic pattern created by the presence of two selenium atoms, which has several naturally occurring isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se), provides a characteristic and definitive signature in the mass spectrum, further confirming the compound's identity.

X-ray Absorption Spectroscopy (XAS) for Selenium Speciation in Synthetic Contexts

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the oxidation state and local coordination environment of selenium atoms. nih.govresearchgate.net It is particularly valuable for characterizing selenium species within complex mixtures or during chemical reactions without the need for crystallization. researchgate.net

The technique involves measuring the absorption of X-rays as a function of energy around the Se K-edge. The resulting X-ray Absorption Near Edge Structure (XANES) spectrum is highly sensitive to the electronic structure and oxidation state of the selenium atom. researchgate.net For this compound, the XANES spectrum would be characteristic of selenium in a formal oxidation state of +2 within a C=Se double bond environment. By comparing the spectrum of a synthetic sample to a library of known selenium compounds (e.g., selenocysteine, selenomethionine, elemental selenium), one can confirm the speciation of selenium in the pyrimidine compound. nih.govresearchgate.net This method is crucial for verifying the successful incorporation of selenium into the target molecule and ensuring the absence of undesired side products like elemental selenium or oxidized selenium species. chemrxiv.orgacs.org

Computational and Theoretical Investigations of 1h Pyrimidine 2,4 Diselone

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.comchemtools.org For 1H-Pyrimidine-2,4-diselone, DFT calculations, particularly using functionals like B3LYP, have been employed to study its various tautomeric forms, molecular geometries, and electronic nature. rsc.orgresearchgate.net

Like its oxygen (uracil) and sulfur (thiouracil) counterparts, this compound can exist in several tautomeric forms. Computational studies have shown that the relative stability of these tautomers can differ significantly. The diketo (or in this case, diselone) form is generally the most stable tautomer in the gas phase. mdpi.comresearchgate.net DFT calculations have been instrumental in determining the optimized geometries, including bond lengths and angles, of these tautomers. For instance, the replacement of oxygen or sulfur with selenium leads to a predictable increase in the carbon-chalcogen bond length due to the larger atomic radius of selenium.

Table 1: Selected Optimized Geometric Parameters of 2,4-Dichalcogenouracils (DFT Calculations) Note: This table is a representation based on typical findings in comparative DFT studies. Exact values may vary based on the level of theory and basis set used.

ParameterUracil (B121893) (O)2,4-Dithiouracil (S)2,4-Diselenouracil (Se)
C2=Chalcogen Bond Length (Å)~1.22~1.65~1.81
C4=Chalcogen Bond Length (Å)~1.23~1.66~1.82
N1-C2 Bond Length (Å)~1.38~1.37~1.36
N3-C4 Bond Length (Å)~1.38~1.39~1.39
C5=C6 Bond Length (Å)~1.34~1.35~1.35

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) proposes that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs chemical reactivity. hackernoon.com This theory analyzes the changes in electron density along a reaction coordinate to understand reaction mechanisms. While specific MEDT studies on this compound are not extensively documented, the principles can be applied to understand its potential reactivity based on studies of analogous systems.

The reactivity of pyrimidine (B1678525) derivatives is often characterized by nucleophilic substitution reactions at the C2, C4, and C6 positions, which are electron-deficient. bhu.ac.inwikipedia.org MEDT provides a framework to analyze these reactions by tracking the flow of electron density from the nucleophile to the electrophilic centers on the pyrimidine ring. For a reaction to occur, a Global Electron Density Transfer (GEDT) from the nucleophile to the electrophile is typically observed at the transition state. hackernoon.com

In the context of this compound, potential reactions could involve nucleophilic attack at the carbon atoms of the C=Se groups or at other positions on the ring. The high polarizability of selenium compared to oxygen and sulfur would influence the electron density distribution and its subsequent change during a reaction. For example, in oxidation reactions, which are critical for seleno-compounds, MEDT can help elucidate the mechanism by analyzing the electron density changes as the selenium center interacts with an oxidizing agent. mdpi.comnih.gov Studies on the oxidation of 2-selenouracil (B97483) have shown that it is more prone to oxidation than its sulfur analog, initially forming a diselenide, which then undergoes further transformations. nih.gov An MEDT analysis would focus on the electron density shifts that facilitate the formation and subsequent rearrangement of these intermediates.

Reactivity Index Analysis and Prediction of Reaction Pathways

Conceptual DFT provides a set of reactivity indices that help in predicting the reactive behavior of molecules. chemtools.orgscielo.org.mx These global and local descriptors quantify the response of a molecule to changes in its electron count, thereby identifying the most probable sites for electrophilic, nucleophilic, or radical attack. mdpi.comrsc.org

Local Reactivity Descriptors , like the Fukui function (f(r)) and the dual descriptor (Δf(r)), are crucial for predicting regioselectivity. researchgate.netscispace.com The Fukui function identifies which atomic sites are most susceptible to attack:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed). rsc.org

The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can unambiguously pinpoint nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) regions of a molecule. rsc.org

For this compound, a reactivity index analysis would likely predict that the selenium atoms are key sites of interaction, given their high polarizability and the nature of the C=Se double bonds. The carbon atoms C2 and C4 would be primary sites for nucleophilic attack, a common feature in pyrimidine chemistry. bhu.ac.in The nitrogen and selenium atoms, with their lone pairs, would be candidates for electrophilic attack.

Table 2: Representative Conceptual DFT Reactivity Descriptors Note: This table presents a conceptual framework. The values are illustrative and depend on the specific computational model.

DescriptorDefinitionPredicted Trend for this compound
Chemical Hardness (η)Resistance to change in electron distributionLower than Uracil, indicating higher reactivity
Electrophilicity Index (ω)Propensity to accept electronsHigher than Uracil
Fukui Function f+(r)Site for nucleophilic attackHigh values at C2 and C4
Fukui Function f-(r)Site for electrophilic attackHigh values at Se2, Se4, and N atoms

Comparative Computational Studies with Oxygen and Sulfur Analogues

Comparing the computational results of this compound with its oxygen (uracil) and sulfur (2,4-dithiouracil) analogues provides valuable insights into the effects of chalcogen substitution on the molecule's properties. Such studies highlight trends in geometry, stability, and electronic structure.

Tautomeric Stability: DFT studies have shown that the relative energy and stability of different tautomers are sensitive to chalcogen substitution. While the diketo form is the most stable for uracil, the stability order for thio- and seleno-derivatives can vary, although the diselone form of 2,4-diselenouracil is also found to be the most stable. mdpi.comresearchgate.net The energy gaps between different tautomers in selenouracils are often smaller than in thiouracils. researchgate.net

Electronic and Reactivity Properties: The substitution of oxygen with heavier chalcogens significantly alters the electronic landscape. The electronegativity decreases down the group (O > S > Se), which leads to more polarized C=S and C=Se bonds compared to the C=O bond. This increased polarization affects properties like acidity and basicity. For instance, both 2,4-dithiouracil and 2,4-diselenouracil are more acidic than uracil. rsc.org

Furthermore, the nature of the frontier orbitals (HOMO and LUMO) is altered. In uracil, the HOMO and LUMO are typically delocalized over the pyrimidine ring. In the thio and seleno analogues, these orbitals can have significant contributions from the chalcogen atoms, which has direct implications for their chemical reactivity and spectral properties. Oxidation studies have confirmed that 2-selenouracil has different oxidation pathways and is more easily oxidized than 2-thiouracil (B1096), a difference rooted in their distinct electronic structures. nih.govrsc.org

Reactivity Profiles and Mechanistic Insights of 1h Pyrimidine 2,4 Diselone

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring system and its substituents are susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: The pyrimidine ring is generally considered electron-deficient, which typically deactivates it towards electrophilic substitution. However, the presence of electron-donating groups can activate the ring for such reactions. For pyrimidine derivatives, electrophilic substitution has been observed, for instance, at position 6. fau.de In the case of 1H-pyrimidine-2,4-diselone, the selenium atoms and the nitrogen atoms of the ring possess lone pairs of electrons, which can influence the regioselectivity of electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution is a more common reaction pathway for pyrimidine derivatives, particularly for the replacement of leaving groups on the ring. The synthesis of related selenated pyrimidines often employs nucleophilic substitution reactions. For example, the preparation of various alkylselanyl nii.ac.jpchim.itresearchgate.nettriazolo[4,3-a]pyrimidines begins with the treatment of a di-chlorinated pyrimidine with potassium selenocyanate (B1200272), where the selenocyanate anion acts as the nucleophile. nii.ac.jp Similarly, the synthesis of 2-selenopyrimidine nucleosides can be achieved through the selenation of isocytidine, a process that involves nucleophilic attack. researchgate.net These examples suggest that the selenocarbonyl groups of this compound could potentially be displaced by strong nucleophiles, or that the ring itself could undergo substitution if suitable leaving groups are present at other positions.

Cycloaddition Reactions Involving Selenocarbonyl Moieties

The carbon-selenium double bonds (C=Se) in this compound are key functional groups for participating in cycloaddition reactions. Selenocarbonyl compounds are known to be highly reactive partners in these transformations due to the high energy of the C=Se π-bond.

[4+2] Cycloaddition (Diels-Alder Reactions): Selenocarbonyl compounds, including selenoaldehydes and selenoketones, have been identified as highly reactive dienophiles, sometimes termed "superdienophiles," in [4+2] cycloaddition reactions. nii.ac.jpwikipedia.org This high reactivity of the C=Se double bond facilitates reactions with various 1,3-dienes to form six-membered selenium-containing heterocycles. nii.ac.jporganic-chemistry.orgchim.it The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a powerful tool for synthesizing heterocyclic systems. organic-chemistry.orgscielo.org.mx Given this precedent, the two selenocarbonyl groups of this compound are expected to readily engage with conjugated dienes. The reaction would involve the 2π electrons of a C=Se group and the 4π electrons of the diene.

1,3-Dipolar Cycloaddition: The C=Se bond can also act as an excellent dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. chim.it These reactions are efficient methods for constructing heterocycles containing one or more heteroatoms. chim.itresearchgate.net Selenoaldehydes have been shown to react regioselectively with 1,3-dipoles like nitrile oxides and nitrile imines to yield 1,4,2-oxaselenazoles and 1,3,4-selenadiazoles, respectively. chim.itrsc.org Similarly, vinyl selenones act as effective dipolarophiles with in-situ generated azomethine ylides. nih.govrsc.orgmasterorganicchemistry.com Therefore, the selenocarbonyl moieties of this compound are anticipated to be reactive toward a variety of 1,3-dipoles, providing a synthetic route to novel spiro or fused selenium-containing heterocyclic systems.

Table 1: Potential Cycloaddition Reactions of this compound

Reaction Type Reactant Partner Expected Product
[4+2] Cycloaddition Conjugated Diene Dihydroselenin-fused Pyrimidine
1,3-Dipolar Cycloaddition Nitrile Oxide Oxaselenazole-substituted Pyrimidine
1,3-Dipolar Cycloaddition Nitrile Imine Selenadiazole-substituted Pyrimidine
1,3-Dipolar Cycloaddition Azomethine Ylide Pyrrolidine-selone-fused Pyrimidine

Oxidative Transformations of Diselenopyrimidines

The selenium atoms in this compound exist in a low oxidation state (-II in the C=Se form) and are therefore susceptible to oxidation. Oxidative transformations can target the selenocarbonyl groups, leading to various products depending on the oxidant and reaction conditions.

Metal-free oxidative transformations are an emerging area in green chemistry, aiming to avoid transition-metal catalysts. organic-chemistry.org The oxidation of related selone ligands has been studied in the context of antioxidant mechanisms. For instance, when coordinated to an iron(II) center, N,N'-dimethylimidazole-selone (dmise) undergoes sacrificial oxidation in the presence of hydrogen peroxide, protecting the metal center from oxidation. This suggests that the selenocarbonyl groups in this compound could be readily oxidized by common oxidizing agents.

Furthermore, thermodynamic simulations of the oxidation of metal selenides, such as silver selenide (B1212193) (Ag₂Se), show that they can be converted into soluble selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻) salts upon treatment with oxidants like sodium nitrite (B80452) at high temperatures. chim.it This indicates that under harsh oxidative conditions, the selenium atoms of the diselone could be transformed into higher oxidation state selenium-oxygen species. Electrochemical methods also represent a viable approach for performing oxidative transformations. scielo.org.mx

Ligand Exchange Reactions and Intermolecular Interactions

The selenium atoms of the selenocarbonyl groups possess lone pairs of electrons, enabling them to act as donor atoms and coordinate to metal centers, thus functioning as ligands.

Ligand Exchange Reactions: The ability of selone compounds to act as ligands is demonstrated by the formation of complexes such as Fe(dmise)₂Cl₂. This suggests that this compound can coordinate to metal ions, likely in a bidentate fashion through its two selenium atoms or through a selenium and a nitrogen atom, forming a chelate ring. Once coordinated, the diselone ligand could be subject to ligand exchange reactions, where it is displaced by another, more strongly coordinating ligand. chim.it Such reactions are common in coordination chemistry, and their favorability is often governed by factors like the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands. chim.it For example, electrolyte additives have been shown to induce ligand substitution in copper complexes used in dye-sensitized solar cells.

Intermolecular Interactions: The structure of this compound allows for several types of non-covalent intermolecular interactions that dictate its physical properties and crystal packing. masterorganicchemistry.com These forces include:

Hydrogen Bonding: The presence of N-H protons and the selenium atoms (as well as the ring nitrogen atoms) allows for the formation of hydrogen bonds. These are strong, directional interactions where an N-H group acts as a hydrogen bond donor and a selenium or nitrogen atom can act as an acceptor.

Dipole-Dipole Interactions: The C=Se bonds are highly polar, creating significant partial positive charges on the carbon atoms and partial negative charges on the selenium atoms. This results in a molecular dipole moment, leading to dipole-dipole attractions between adjacent molecules.

London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron distribution. They are influenced by the molecule's size and surface area.

The crystal structures of related pyrimidine derivatives often reveal extensive networks of hydrogen bonds and other interactions, such as C-H···O and π-π stacking, which stabilize the solid-state architecture.

Table 2: Intermolecular Forces in this compound

Interaction Type Participating Groups Relative Strength
Hydrogen Bonding N-H (donor), C=Se / Ring N (acceptor) Strong
Dipole-Dipole Polar C=Se bonds Moderate
Dispersion Forces Entire molecule Weak (but cumulative)

Reaction Kinetics and Thermodynamic Considerations in Selenation Processes

The synthesis of this compound from a corresponding precursor, such as 1H-pyrimidine-2,4-dione (uracil) or a dihalopyrimidine, involves a selenation process. The efficiency and outcome of this process are governed by both kinetic and thermodynamic factors.

Reaction Kinetics: Kinetics deals with the rate of the reaction and the pathway (mechanism) it follows. Even if a reaction is thermodynamically favorable, it may proceed very slowly if it has a high activation energy. Key kinetic parameters in a selenation reaction include temperature, concentration of reactants, and the presence of a catalyst. For instance, the biocatalytic synthesis of 2-selenopyrimidine nucleosides was optimized by adjusting temperature and reaction time to maximize yield, highlighting the importance of kinetic control. researchgate.net The study of enzyme-catalyzed reactions on pyrimidines provides insight into how catalysts can dramatically increase reaction rates by lowering the activation energy of specific steps, such as the formation of a tetrahedral intermediate. In a non-enzymatic synthesis, the choice of solvent and the specific selenating agent would be critical factors controlling the reaction kinetics.

Coordination Chemistry and Ligand Attributes of 1h Pyrimidine 2,4 Diselone

Ligand Design Principles for Chalcogenopyrimidines

The design of chalcogenopyrimidine ligands, including 1H-pyrimidine-2,4-diselone, is a strategic process in inorganic and organometallic chemistry aimed at creating metal complexes with specific properties and reactivity. numberanalytics.com The introduction of heavier chalcogens like selenium into the pyrimidine (B1678525) framework significantly influences the electronic and steric characteristics of the ligand, thereby dictating its coordination behavior and the features of the resulting metal complexes. mdpi.com

Key principles in the design of these ligands include:

Modulating Ligand Field Strength: The replacement of oxygen or sulfur with selenium, a heavier chalcogen, alters the ligand field strength. This is due to selenium's greater polarizability and different orbital energies, which affect the metal-ligand bond covalency and the splitting of the metal d-orbitals. numberanalytics.commdpi.com

Exploiting Hard and Soft Acid-Base (HSAB) Theory: Selenium is a soft donor atom, favoring coordination with soft metal ions such as Pd(II), Pt(II), and Cu(I). This principle guides the selection of appropriate metal partners to form stable complexes.

Steric Tuning: The size of the selenium atom and the potential for introducing various substituents on the pyrimidine ring allow for steric control around the metal center. This can influence the coordination number, geometry, and reactivity of the complex.

Redox Activity and Non-Innocence: The selenium centers in selenopyrimidines can be redox-active, meaning they can participate in electron transfer processes. This "non-innocent" ligand behavior can lead to complexes with enhanced reactivity, which is particularly useful in catalysis. numberanalytics.com

Formation of Polynuclear Architectures: The presence of multiple potential donor sites in this compound allows for the formation of polynuclear complexes where the ligand bridges between two or more metal centers. This can facilitate electronic communication between the metal ions. numberanalytics.com

Formation of Metal Complexes: Synthesis and Characterization

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. Methanol and ethanol (B145695) are commonly employed for these types of syntheses. researchgate.netscirp.org

A general synthetic procedure involves dissolving the this compound ligand in a suitable solvent, followed by the addition of a solution containing the metal salt. researchgate.net The reaction mixture is often stirred at room temperature or refluxed to facilitate complex formation. scirp.orgscispace.com The resulting metal complex, which may precipitate out of the solution, is then collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried. scispace.com

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods include:

Elemental Analysis (C, H, N, S/Se): This technique provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=Se and N-H groups upon coordination to the metal ion provide evidence of bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se): NMR spectroscopy provides detailed information about the structure of the ligand in the complex. ¹H and ¹³C NMR are used to analyze the proton and carbon environments, while ⁷⁷Se NMR can directly probe the selenium atoms involved in coordination. mdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can help to confirm its composition. mdpi.com

Coordination Modes and Denticity of this compound

This compound possesses multiple potential donor atoms, including the two selenium atoms and the two nitrogen atoms of the pyrimidine ring, allowing for a variety of coordination modes and denticities. The observed coordination behavior depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Common coordination modes for pyrimidine-based ligands include:

Monodentate: The ligand binds to a single metal center through one of its donor atoms. For this compound, this could involve coordination through one of the selenium atoms (Se2 or Se4) or one of the nitrogen atoms (N1 or N3). N3-monodentate coordination is often favored in related pyrimidine systems. researchgate.net

Bidentate: The ligand binds to a single metal center through two of its donor atoms, forming a chelate ring. Possible bidentate coordination modes for this compound include (Se2, N1), (Se2, N3), (Se4, N3), and (Se2, Se4) chelation.

Bridging: The ligand coordinates to two or more metal centers simultaneously, acting as a bridge between them. This can lead to the formation of dinuclear or polynuclear complexes. This compound can bridge metal ions through its selenium atoms, its nitrogen atoms, or a combination of both.

The denticity of this compound can therefore range from one to four, depending on how many of its donor atoms are involved in coordination. The flexibility in its coordination behavior makes it a versatile ligand for constructing a wide range of metal complexes with diverse structures and properties.

Spectroscopic and Structural Analysis of Metal–Selone Interactions

The interaction between a metal ion and the selone group (C=Se) of this compound can be thoroughly investigated using a combination of spectroscopic and structural techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: A key indicator of metal-selone coordination is a shift in the stretching frequency of the C=Se bond. Upon coordination of the selenium atom to a metal, the C=Se bond is weakened, resulting in a shift of its characteristic IR absorption band to a lower frequency (wavenumber).

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can be used to observe the vibrational modes of the ligand and detect shifts upon complexation, providing complementary information about the metal-selone bond. scispace.com

⁷⁷Se NMR Spectroscopy: This is a powerful and direct method for studying metal-selone interactions. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. Coordination to a metal ion causes a significant change in the ⁷⁷Se chemical shift, providing direct evidence of the Se-metal bond. Furthermore, the observation of coupling constants, such as ¹J(¹⁹⁵Pt-⁷⁷Se) or ¹J(¹⁹⁹Hg-⁷⁷Se), can provide further insight into the nature and strength of the metal-selone bond.

UV-Visible Spectroscopy: The coordination of the selone group to a metal ion can lead to the appearance of new charge-transfer bands in the UV-visible spectrum. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal and its oxidation state.

Structural Analysis:

X-ray Crystallography: This technique provides the most definitive information about the geometry and bonding in metal-selone complexes. It allows for the precise determination of:

M-Se bond lengths: The length of the bond between the metal and the selenium atom is a direct measure of the strength of their interaction.

Coordination geometry: X-ray crystallography reveals the coordination number and geometry around the metal center (e.g., linear, trigonal planar, tetrahedral, square planar, or octahedral).

The combination of these spectroscopic and structural methods provides a comprehensive understanding of the nature of the metal-selone interaction in complexes of this compound.

Role as Bridging Ligand in Polynuclear Complexes

The presence of multiple donor sites in this compound makes it an excellent candidate for acting as a bridging ligand, facilitating the formation of polynuclear complexes. In such complexes, the ligand simultaneously coordinates to two or more metal centers, linking them together into larger molecular architectures.

The ability of this compound to act as a bridging ligand can give rise to various types of polynuclear structures, including:

Dinuclear Complexes: Two metal centers are bridged by one or more this compound ligands. The bridging can occur through different combinations of its donor atoms. For example, the two selenium atoms can each coordinate to a different metal ion, or one selenium and one nitrogen atom can bridge two metal centers.

Coordination Polymers: In some cases, this compound can act as a repeating bridging unit, leading to the formation of one-, two-, or three-dimensional coordination polymers. These materials can exhibit interesting properties, such as porosity or unique magnetic or electronic behavior, arising from the extended network structure.

The formation of polynuclear complexes is often influenced by the stoichiometry of the reactants and the coordination preferences of the metal ion. The bridging nature of this compound in these complexes can lead to interesting magnetic and electronic interactions between the metal centers, which can be studied by techniques such as magnetic susceptibility measurements and electrochemistry.

Rational Design of Selenopyrimidine-Based Ligands for Advanced Applications

The rational design of selenopyrimidine-based ligands, including derivatives of this compound, is a promising strategy for developing new materials and molecules with advanced applications. mdpi.com By systematically modifying the ligand structure, it is possible to fine-tune the properties of the resulting metal complexes for specific purposes. nih.gov

Key aspects of the rational design process include:

Introducing Functional Groups: The attachment of specific functional groups to the pyrimidine ring can impart desired properties to the ligand and its metal complexes. For example, the introduction of chromophores could lead to new photoluminescent materials, while the incorporation of biologically active moieties could result in novel therapeutic agents. mdpi.com

Controlling Solubility and Stability: The modification of the ligand with appropriate substituents can be used to control the solubility of the resulting metal complexes in different solvents, which is important for their processing and application. It can also enhance their thermal and chemical stability.

Tuning Electronic Properties: The electronic properties of the ligand, and consequently the metal complex, can be tuned by introducing electron-donating or electron-withdrawing groups on the pyrimidine ring. This can influence the redox potentials of the complex, its reactivity, and its photophysical properties.

Creating Pre-organized Binding Sites: The design of ligands with pre-organized binding sites can lead to higher selectivity and affinity for specific metal ions. This is a key principle in supramolecular chemistry and can be used to construct complex, self-assembled structures.

This rational design approach has the potential to lead to the development of new selenopyrimidine-based materials for a wide range of advanced applications, including:

Catalysis: The development of new catalysts for organic transformations. numberanalytics.com

Materials Science: The creation of new luminescent materials, magnetic materials, and coordination polymers with unique properties. mdpi.com

Bioinorganic Chemistry: The design of new metal-based therapeutic agents or diagnostic probes.

Synthesis and Academic Exploration of 1h Pyrimidine 2,4 Diselone Derivatives

Functionalization at Pyrimidine (B1678525) Ring Positions

The primary route for the synthesis of 1H-pyrimidine-2,4-diselone involves the reaction of 2,4-dichloropyrimidine (B19661) with a selenium source. A notable method, reported as early as 1956, utilizes sodium hydroselenide (NaHSe) for this transformation. acs.org The process typically involves bubbling hydrogen selenide (B1212193) gas through an ethanolic sodium ethoxide solution to generate the sodium hydroselenide in situ, which then reacts with 2,4-dichloropyrimidine. acs.org This foundational reaction provides the core 2,4-diselenopyrimidine structure for further modification.

Functionalization of the this compound ring can be achieved through various chemical strategies. The reactivity of the selenium moieties and the pyrimidine ring itself allows for the introduction of a wide range of substituents, enabling the modulation of the compound's physicochemical and biological properties. For instance, the reaction of 2,4-diselenopyrimidine with ammonia (B1221849) has been shown to selectively yield 2-selenocytosine, indicating that substitution preferentially occurs at the 4-position of the pyrimidine ring. Current time information in Bangalore, IN. This selective reactivity provides a pathway for introducing amino groups and other functionalities at specific sites.

Furthermore, the development of advanced synthetic methodologies has expanded the possibilities for functionalization. For example, metal-catalyzed cross-coupling reactions can be envisioned for the introduction of aryl or alkyl groups at specific positions of the pyrimidine ring, although specific examples for this compound are not extensively documented. The synthesis of various pyrimidine derivatives often starts from halogenated precursors, where the halogen atoms can be sequentially substituted to build molecular complexity. youtube.comyoutube.com

Table 1: Key Functionalization Reactions of Pyrimidine Scaffolds
PrecursorReagent(s)Product TypeReference
2,4-DichloropyrimidineNaHSeThis compound acs.org
2,4-DiselenopyrimidineNH32-Selenocytosine Current time information in Bangalore, IN.
Halogenated PyrimidinesVarious NucleophilesSubstituted Pyrimidines youtube.comyoutube.com

Incorporation into Nucleoside Analogues

A significant area of research has been the incorporation of the this compound core into nucleoside structures to create novel analogues with potential therapeutic applications. The synthesis of these nucleoside analogues typically involves the glycosylation of the silylated 2,4-diselenouracil base with a protected sugar moiety, such as a ribose or deoxyribose derivative. nih.govmdpi.com

For example, the synthesis of 2,4-diselenouridine would involve the reaction of persilylated 2,4-diselenouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. This general approach, known as the Vorbrüggen glycosylation, is a standard method for the formation of N-glycosidic bonds in nucleoside synthesis. creative-biostructure.com While specific detailed procedures for 2,4-diselenouridine are not extensively reported in readily available literature, the synthesis of related selenium-containing nucleosides, such as 2-selenothymidine and 2-selenouracil (B97483), has been described. acs.org

The resulting nucleoside analogues, such as 2,4-diselenouridine and 2,4-diselenothymidine, are of interest for their potential to act as antimetabolites or to be incorporated into nucleic acids for structural and functional studies. The introduction of selenium in place of oxygen or sulfur can significantly alter the electronic properties and hydrogen bonding capabilities of the nucleobase, which in turn can influence its biological activity.

Table 2: Representative Selenium-Containing Nucleoside Analogues
Nucleoside AnalogueCore Pyrimidine BaseSugar MoietyPotential Application
2,4-Diselenouridine2,4-DiselenouracilRiboseAntimetabolite, Structural Biology
2,4-Diselenothymidine2,4-DiselenothymineDeoxyriboseAntiviral, Anticancer Research
2-Selenothymidine2-SelenothymineDeoxyriboseAnticancer Research

Selenoamide and Selenourea (B1239437) Derivatives

The versatile reactivity of the selone groups in this compound opens avenues for the synthesis of various selenoamide and selenourea derivatives. These transformations can be used to further functionalize the molecule and explore its chemical space for potential biological activities.

Selenoamides can be conceptually derived from the selenocarbonyl groups of this compound. Reactions with electrophiles, such as alkylating or acylating agents, can occur at the selenium atoms, leading to the formation of selenoether or selenoester linkages, which are structurally related to selenoamides. nih.govnih.gov

The synthesis of selenourea derivatives often utilizes isoselenocyanates as key intermediates. mdpi.comscispace.com These can be reacted with amines to form N,N'-disubstituted selenoureas. nih.gov While direct synthesis from this compound is less common, the principles of selenourea formation are well-established and could be adapted. For instance, a pyrimidine-containing amine could be reacted with an isoselenocyanate to generate a pyrimidinyl-selenourea derivative. The synthesis of selenoureas is a robust method for introducing selenium into various heterocyclic systems. nih.gov

Table 3: Synthesis of Selenoamide and Selenourea Derivatives
Derivative TypeGeneral Synthetic ApproachKey IntermediateReference
Selenoamide-related (Selenoethers/Selenoesters)Reaction of selenocarbonyl with electrophilesThis compound nih.govnih.gov
Selenourea DerivativesReaction of isoselenocyanates with aminesIsoselenocyanates mdpi.comscispace.comnih.gov

Systematic Study of Substituent Effects on Molecular Characteristics

The introduction of different substituents onto the this compound framework can significantly impact its molecular and electronic properties. Systematic studies, often employing a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, alongside computational methods, are crucial for understanding these effects. dovepress.comresearchgate.netnews-medical.netnih.govresearchgate.netnih.gov

Theoretical studies on 2,4-diselenouracil have explored its tautomeric forms and compared its properties to uracil (B121893) and 2,4-dithiouracil. researchgate.netibp.cz These computational analyses provide insights into the relative stabilities of different tautomers and the electronic distribution within the molecule. Such studies have shown that the substitution of oxygen with selenium alters the geometric and electronic characteristics of the pyrimidine ring. researchgate.net

Experimental data from X-ray crystallography of related compounds, such as 2,4-dithiouracil, reveals details about bond lengths and angles, as well as intermolecular interactions in the solid state. datapdf.com For instance, the carbon-chalcogen bond lengths can provide information about the degree of double bond character and polarization. datapdf.com NMR spectroscopy is another powerful tool for characterizing these molecules in solution and probing the electronic environment of the different nuclei. news-medical.netnih.gov

By systematically varying the substituents at different positions of the this compound ring and analyzing the resulting changes in spectroscopic and structural data, a deeper understanding of the structure-property relationships can be established. This knowledge is invaluable for the rational design of new derivatives with tailored characteristics for specific applications.

Table 4: Techniques for Studying Substituent Effects
TechniqueInformation ObtainedRelevance
NMR SpectroscopyInformation about the electronic environment of nuclei in solution.Characterization and study of electronic effects of substituents. news-medical.netnih.gov
X-ray CrystallographyPrecise bond lengths, bond angles, and intermolecular interactions in the solid state.Determination of molecular geometry and packing. nih.govdatapdf.com
Computational ChemistryTautomer stability, electronic distribution, and reaction mechanisms.Prediction and rationalization of molecular properties. dovepress.comresearchgate.netresearchgate.netnih.govibp.cz

Future Research Trajectories for 1h Pyrimidine 2,4 Diselone

Advanced Synthetic Methodologies for Enhanced Yield and Selectivity

The development of efficient and selective synthetic routes is a primary objective for the future study of 1H-pyrimidine-2,4-diselone. Current approaches to selenium heterocycles often contend with challenges such as low yields, harsh reaction conditions, and the use of toxic reagents. researchgate.net Future research should therefore focus on greener and more efficient synthetic protocols.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields by enabling rapid and uniform heating.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to enhanced selectivity and safer handling of reactive intermediates.

Catalytic Approaches: The use of transition metal catalysts could facilitate the direct selenation of pyrimidine (B1678525) precursors under milder conditions. mdpi.com Exploring metal-free C-H borylation followed by substitution could also be a viable strategy. rsc.org

Novel Selenating Reagents: The development and application of new, less hazardous selenating agents are crucial for improving the safety and sustainability of the synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Microwave-Assisted Synthesis Reduced reaction times, improved yields Scale-up limitations, potential for localized overheating
Flow Chemistry Precise control, enhanced safety and selectivity Higher initial equipment cost, potential for clogging
Catalytic Approaches Milder reaction conditions, high efficiency Catalyst cost and toxicity, product purification

| Novel Selenating Reagents | Improved safety profile, enhanced reactivity | Reagent availability and stability |

Deeper Mechanistic Understanding of Reactivity Pathways

A thorough understanding of the reactivity of this compound is essential for its application in materials science and medicinal chemistry. Future research should aim to elucidate the mechanisms of its key transformations. The reactivity of analogous pyrimidine-2,4-diones and their thio-derivatives can serve as a starting point for these investigations. researchgate.netresearchgate.net

Important reactivity pathways to explore include:

Alkylation and Acylation: Investigating the regioselectivity of reactions at the nitrogen and selenium atoms will be crucial for creating a diverse range of derivatives.

Oxidation and Reduction: The selenium centers are expected to be redox-active, a property that could be exploited in the design of antioxidants or catalysts. clemson.edu

Cycloaddition Reactions: The pyrimidine ring can potentially participate in various cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The C-Se bonds could be activated by transition metals to form new carbon-carbon or carbon-heteroatom bonds.

Exploration of Novel Coordination Architectures

The presence of multiple donor atoms (two nitrogen and two selenium atoms) in this compound makes it a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com The coordination chemistry of related pyrimidine thiones suggests that this compound could act as a monodentate, bidentate, or bridging ligand. researchgate.net

Future research in this area should focus on:

Systematic studies with a range of metal ions: Investigating the coordination behavior with different transition metals, lanthanides, and main group elements will reveal the versatility of the ligand.

Control of dimensionality: By carefully selecting metal centers, counter-ions, and reaction conditions, it may be possible to direct the assembly of 1D, 2D, or 3D coordination architectures.

Functional materials: The resulting coordination complexes could exhibit interesting magnetic, optical, or catalytic properties.

Table 2: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Potential Structural Outcome
Monodentate Se or N Discrete mononuclear complexes
Bidentate (N,Se-chelation) N1 and Se2 or N3 and Se4 Stable five- or six-membered chelate rings

| Bridging | Se and Se, N and Se, or N and N | Dinuclear complexes, coordination polymers |

Theoretical Prediction and Experimental Validation of Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the structural, electronic, and reactive properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to gain insights into:

Molecular geometry and electronic structure: Understanding the preferred tautomeric forms and the distribution of electron density.

Reaction mechanisms: Calculating transition state energies to predict the feasibility and selectivity of different reaction pathways.

Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

A synergistic approach combining theoretical predictions with experimental validation will be crucial for accelerating the exploration of this promising compound. For example, theoretical calculations can guide the design of synthetic targets with desired properties, which can then be synthesized and characterized experimentally to confirm the theoretical models. This iterative process of prediction and validation will be instrumental in unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Pyrimidine-2,4-diselone and its derivatives?

  • Methodology : The synthesis typically involves cyclization reactions using precursors like urea or thiourea derivatives. For example, dihydropyrimidine-2(1H)-one derivatives can be synthesized via acid-catalyzed cyclocondensation of β-keto esters with urea/thiourea in polar solvents (e.g., HCl in DMF or ethanol). Post-synthetic modifications, such as chlorination or hydroxylation, are performed using reagents like POCl₃ or NH₄OH to introduce selone or dione functionalities .
  • Key Challenges : Controlling regioselectivity during cyclization and avoiding over-oxidation of selone groups.

Q. How is this compound characterized structurally and chemically?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) to confirm hydrogen/carbon environments, IR for functional group identification (e.g., C=Se stretching at ~500–600 cm⁻¹), and mass spectrometry for molecular weight validation .
  • Chromatography : HPLC or LC-MS with ammonium acetate buffers (pH 6.5) to assess purity and detect degradation products .
    • Data Interpretation : Cross-referencing spectral data with computational simulations (DFT) ensures accurate assignment of tautomeric forms .

Q. What biological activities have been reported for this compound derivatives?

  • Methodology : Antimicrobial activity is evaluated via disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Antitumor activity is tested using MTT assays on cancer cell lines (e.g., leukemia, T-cell lymphoma) .
  • Key Findings : Derivatives with electron-withdrawing substituents (e.g., chloro, fluoro) exhibit enhanced bioactivity due to improved membrane permeability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodology :

  • Kinetic Analysis : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzymes like thymidylate synthase (targeted in cancer therapy).
  • Isotopic Labeling : Use ¹⁵N₂-labeled analogs (e.g., 5-fluorouracil-15N₂) to track metabolic incorporation into DNA/RNA via LC-MS .
    • Contradictions : Discrepancies in Kᵢ values across studies may arise from differences in enzyme sources or assay conditions. Validate using standardized protocols .

Q. How to resolve contradictions in spectral data for tautomeric forms of this compound?

  • Methodology :

  • Variable Temperature NMR : Observe chemical shift changes to identify dominant tautomers (e.g., 2,4-diketone vs. enol forms).
  • X-ray Crystallography : Resolve ambiguity by determining solid-state structures .
    • Case Study : Conflicting IR reports for C=O vs. C=Se vibrations can be addressed by comparing solvent effects (polar vs. non-polar) .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability Studies : Use buffered solutions (pH 1–12) to simulate gastric/plasma environments. Monitor degradation via UV-Vis or HPLC .
  • Formulation : Encapsulation in liposomes or cyclodextrins to protect against hydrolysis .

Q. How can structure-activity relationships (SARs) guide the design of high-potency derivatives?

  • Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., dihydrofolate reductase) to predict binding affinities.
  • Synthetic Modifications : Introduce substituents (e.g., methyl, trifluoromethyl) at the 5- or 6-position to enhance steric/electronic complementarity .
    • Data Integration : Combine SAR data with QSAR models to prioritize candidates for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.